3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid
CAS No.:
Cat. No.: VC13555980
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F3O3 |
|---|---|
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | 3-phenylmethoxy-5-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C15H11F3O3/c16-15(17,18)12-6-11(14(19)20)7-13(8-12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
| Standard InChI Key | LLENRXQWSHZKQA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Introduction
3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is a complex organic compound that belongs to the category of aromatic carboxylic acids, specifically substituted benzoic acids. Its molecular formula is C15H11F3O3, and it has a molecular weight of approximately 308.26 g/mol, although some sources report it as 296.24 g/mol due to variations in calculation methods . This compound is notable for its trifluoromethyl group, which enhances its lipophilicity and stability, making it a valuable intermediate in various synthetic pathways.
Synthesis Methods
The synthesis of 3-(benzyloxy)-5-(trifluoromethyl)benzoic acid can be achieved through several methods, with one common approach involving the alkylation of benzoic acid derivatives. This process typically involves multiple steps, including protection and deprotection of functional groups to ensure the desired substitution pattern.
Example Synthetic Route:
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Starting Material Preparation: Begin with a suitable benzoic acid derivative.
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Alkylation: Introduce the benzyloxy group through an alkylation reaction.
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Introduction of Trifluoromethyl Group: Use appropriate reagents to introduce the trifluoromethyl group at the desired position.
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Purification: Purify the final product using techniques such as column chromatography.
Chemical Reactions and Applications
3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including oxidation, where the benzyloxy group can be oxidized to form corresponding derivatives. The compound's applications span several fields due to its unique properties:
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Pharmaceuticals: The trifluoromethyl group is known to enhance pharmacokinetic properties, making it useful in drug development .
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Organic Synthesis: It serves as a valuable intermediate in synthesizing complex organic molecules.
Research Findings and Future Directions
Recent research highlights the importance of trifluoromethyl-substituted compounds in drug development, particularly in antimalarial and antimicrobial applications . The unique properties of 3-(benzyloxy)-5-(trifluoromethyl)benzoic acid make it a promising candidate for further exploration in these areas.
Table: Potential Applications and Reactions
| Application/Reaction | Description |
|---|---|
| Pharmaceuticals | Enhances pharmacokinetic properties |
| Organic Synthesis | Valuable intermediate for complex molecules |
| Oxidation | Benzyloxy group can be oxidized to form derivatives |
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